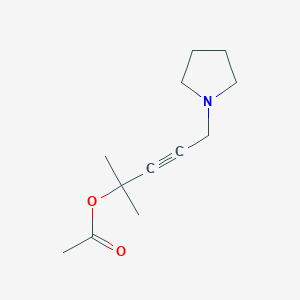
N-1,3-benzodioxol-5-yl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-1,3-Benzodioxol-5-yl-4-nitrobenzamide often involves regio- and stereo-controlled rearrangements, with methods confirming the stereochemistry of the products through single crystal X-ray diffraction and NMR assignments. One study describes the regio- and stereo-synthesis of a closely related compound, highlighting the precise conditions required for achieving the desired product structure (Samimi, 2016).
Molecular Structure Analysis
The determination of molecular structure is crucial, often utilizing techniques such as single crystal X-ray diffraction. This method provides detailed information on the compound's crystal structure, including bond lengths, angles, and stereochemistry, essential for understanding the compound's chemical behavior and interactions (Samimi, 2016).
Future Directions
The future directions for “N-1,3-benzodioxol-5-yl-4-nitrobenzamide” and its derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . This could potentially lead to the discovery of new anticancer agents.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-14(9-1-4-11(5-2-9)16(18)19)15-10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALFACKQVAUKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)
![(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)

![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5604628.png)


![N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]methyl}aniline](/img/structure/B5604646.png)
![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5604656.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)
![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)


![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)